2-amino-3-(1H-indol-3-yl)(213C)propanoic acid
Description
2-Amino-3-(1H-indol-3-yl)(213C)propanoic acid, also known as tryptophan, is an essential aromatic amino acid. It is a precursor to several important biomolecules, including serotonin, melatonin, and niacin. Tryptophan is vital for protein synthesis and is found in various dietary sources such as meat, dairy products, and legumes .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)(213C)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i9+1 |
InChI Key |
QIVBCDIJIAJPQS-QBZHADDCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[13CH](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptophan can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of indole-3-acetaldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the Fischer indole synthesis, where phenylhydrazine reacts with pyruvic acid to form tryptophan .
Industrial Production Methods: Industrially, tryptophan is produced via microbial fermentation using genetically modified strains of Escherichia coli or Corynebacterium glutamicum. These microorganisms are engineered to overproduce tryptophan by optimizing the metabolic pathways involved in its biosynthesis .
Types of Reactions:
Oxidation: Tryptophan can undergo oxidation to form various products, including kynurenine and indole-3-acetaldehyde.
Reduction: Reduction of tryptophan is less common but can occur under specific conditions to form tryptamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Kynurenine, indole-3-acetaldehyde.
Reduction: Tryptamine.
Substitution: Halogenated or nitrated tryptophan derivatives.
Scientific Research Applications
Tryptophan has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole derivatives.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating depression, insomnia, and other conditions due to its role as a serotonin precursor.
Industry: Utilized in the production of dietary supplements and as a feed additive in animal nutrition.
Mechanism of Action
Tryptophan exerts its effects primarily through its conversion to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The enzyme tryptophan hydroxylase catalyzes the first step in this conversion, forming 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Tryptophan also serves as a precursor for melatonin, a hormone that regulates sleep-wake cycles .
Comparison with Similar Compounds
Phenylalanine: Another aromatic amino acid that serves as a precursor to tyrosine, dopamine, norepinephrine, and epinephrine.
Tyrosine: An aromatic amino acid derived from phenylalanine, involved in the synthesis of catecholamines and thyroid hormones.
Histidine: An aromatic amino acid that is a precursor to histamine, a compound involved in immune responses.
Uniqueness of Tryptophan: Tryptophan is unique due to its role as a precursor to serotonin and melatonin, which are crucial for regulating mood and sleep. Its indole ring structure also allows for various chemical modifications, making it a versatile compound in synthetic chemistry .
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